molecular formula C22H18N4O4 B2570686 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034530-97-5

3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2570686
CAS RN: 2034530-97-5
M. Wt: 402.41
InChI Key: WNSPPWOBGTUVKA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and rings, including a chromene ring, a piperidine ring, and a pyrido[2,3-d]pyrimidin-4(3H)-one ring .


Molecular Structure Analysis

The compound’s structure is likely planar due to the conjugated system of double bonds. The presence of multiple rings suggests that the compound may exhibit aromaticity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the carbonyl groups and the nitrogen in the piperidine and pyrido[2,3-d]pyrimidin-4(3H)-one rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carbonyl could impact its solubility .

Scientific Research Applications

Synthesis and Anti-cancer Properties

A study by Abdelwahab and Fekry (2022) outlined the synthesis of substituted chromene compounds, including derivatives of the chromene structure. These derivatives exhibited potential analgesic and anticonvulsant activities, highlighting the therapeutic potential of chromene compounds in cancer treatment and pain management. The study emphasizes the synthesis strategy and the structure-activity relationship among these compounds (Abdelwahab & Fekry, 2022).

Heterocyclic Chemistry and Drug Synthesis

Research by Mahmoud et al. (2007) explored the synthesis of various chromene derivatives, including pyrido and pyrimidino derivatives, through reactions with different reagents. This work contributes to the field of heterocyclic chemistry, offering pathways for developing new medicinal compounds with potential therapeutic applications (Mahmoud et al., 2007).

Anticancer and Molecular Docking Studies

Parveen et al. (2017) synthesized chromene-pyrimidine-piperazine and -quinoline conjugates, evaluating them against human breast cancer cell lines. Their findings indicate significant anti-proliferative activities and suggest the role of chromene and quinoline moieties in enhancing these activities. Molecular docking studies further supported the compounds' potential as anticancer agents (Parveen et al., 2017).

properties

IUPAC Name

3-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c27-17-12-19(30-18-6-2-1-4-15(17)18)22(29)25-10-7-14(8-11-25)26-13-24-20-16(21(26)28)5-3-9-23-20/h1-6,9,12-14H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSPPWOBGTUVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

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